Truli

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

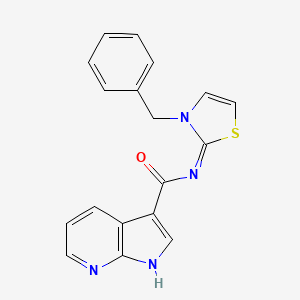

Molecular Formula |

C18H14N4OS |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(3-benzyl-1,3-thiazol-2-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H14N4OS/c23-17(15-11-20-16-14(15)7-4-8-19-16)21-18-22(9-10-24-18)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20) |

InChI Key |

VTXBMVZVPUSAJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CSC2=NC(=O)C3=CNC4=C3C=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] Its mechanism of action is distinguished by its potent and selective inhibition of both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[2][3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning Osimertinib's therapeutic efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways and workflows.

Core Mechanism of Action

Osimertinib exerts its therapeutic effect through the targeted inhibition of the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[2][3] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[2]

The key feature of Osimertinib's mechanism is its covalent and irreversible binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[2][3] This covalent bond formation permanently blocks the kinase activity of the receptor, thereby preventing the phosphorylation of downstream signaling molecules.[2][5]

A significant advantage of Osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor.[3] This selectivity minimizes off-target effects and contributes to a more favorable safety profile compared to earlier generation TKIs.[2]

Downstream Signaling Pathway Inhibition

By inhibiting EGFR kinase activity, Osimertinib effectively blocks two major downstream signaling cascades that are crucial for tumor cell growth and survival:[2][3]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a key role in cell division and differentiation.

The inhibition of these pathways ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis.

Quantitative Data: In Vitro Potency

The potency of Osimertinib has been quantified through numerous in vitro studies, primarily by determining its half-maximal inhibitory concentration (IC50) against various cell lines harboring different EGFR mutations.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | ~10-20 | [3] |

| H1975 | L858R/T790M | ~15 | [3] |

| LoVo | Wild-Type EGFR | ~480-1865 | [3] |

| PC-9VanR | Exon 19 Del/T790M | <15 | [3] |

Experimental Protocols

Cell Viability and IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Osimertinib stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Osimertinib in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of Osimertinib. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

Western blotting is used to detect the levels of specific proteins in a sample, in this case, to assess the inhibition of EGFR phosphorylation by Osimertinib.

Materials:

-

NSCLC cell lysates (treated and untreated with Osimertinib)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR compared to total EGFR and the loading control.

Conclusion

Osimertinib's mechanism of action, centered on the irreversible and selective inhibition of mutant EGFR, represents a significant advancement in targeted cancer therapy. Its ability to overcome the T790M resistance mutation while sparing wild-type EGFR underscores its precision and clinical utility. The experimental protocols detailed in this guide provide a framework for the continued investigation of Osimertinib and the development of next-generation TKIs. A thorough understanding of its molecular interactions and downstream effects is paramount for optimizing its use in the clinic and overcoming emerging resistance mechanisms.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osimertinib, a third‐generation EGFR tyrosine kinase inhibitor: A retrospective multicenter study of its real‐world efficacy and safety in advanced/recurrent non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-Depth Technical Guide on the Core Chemical Properties of Imatinib

Introduction

Imatinib, often recognized by its trade names Gleevec® or Glivec®, is a pioneering therapeutic agent that has fundamentally altered the treatment landscape for specific types of cancer.[1][2] It functions as a highly specific tyrosine kinase inhibitor, targeting the BCR-ABL fusion protein associated with chronic myelogenous leukemia (CML), as well as c-Kit and platelet-derived growth factor (PDGF) receptors.[3][4][5] The development of Imatinib is a paradigm of rational drug design, where a deep understanding of the molecular pathogenesis of a disease directly informed the creation of a targeted therapy.[2][6] This guide provides a detailed overview of its fundamental chemical properties, mechanism of action, and relevant experimental protocols for research and development professionals.

Core Chemical Properties

The quantitative chemical data for Imatinib and its commonly used mesylate salt are summarized below. Imatinib mesylate is the salt form used in the pharmaceutical formulation.[7]

| Property | Imatinib (Free Base) | Imatinib Mesylate |

| IUPAC Name | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[1] | 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulfonate[8][9] |

| Chemical Formula | C₂₉H₃₁N₇O[1][4] | C₂₉H₃₁N₇O · CH₄SO₃ or C₃₀H₃₅N₇O₄S[7][10][11][12] |

| Molecular Weight | 493.6 g/mol [1][13] | 589.7 g/mol [7][10][14] |

| Melting Point | 211-213 °C[3] or 208-210°C (dec.)[13][15] | 217-227 °C[11]; specifically 226 °C (α-form) and 217 °C (β-form)[3][7] |

| Boiling Point | 754.9 °C at 760 mmHg[11] | Not specified |

| Solubility | Poorly soluble in ethanol.[14] Soluble in DMSO.[10] | Soluble in DMSO (at 100 mg/ml), ethanol (~0.2 mg/ml), and water (at 200 mg/ml).[10][14] Very soluble in aqueous buffers at pH < 5.5.[1][7] |

| pKa | pKa1: 8.07, pKa2: 3.73[3] | Not specified |

Mechanism of Action and Signaling Pathway

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[4][5] In CML, the Philadelphia chromosome results in the formation of a fusion gene, BCR-ABL, which encodes a constitutively active tyrosine kinase.[4][16] This aberrant kinase drives uncontrolled cell proliferation and survival. Imatinib selectively binds to the ATP pocket of the BCR-ABL kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling cascade that leads to malignancy.[5][7]

Experimental Protocols

To assess the cytotoxic efficacy of Imatinib, a common in vitro method is the Annexin V/7-AAD apoptosis assay performed on a relevant cancer cell line, such as K562 (a CML cell line that overexpresses BCR-ABL).

Protocol: Determination of Imatinib-Induced Apoptosis using Annexin V/7-AAD Staining

This protocol outlines the steps to quantify the percentage of apoptotic and necrotic cells following treatment with Imatinib.

-

Cell Culture and Seeding:

-

Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into a 24-well plate at a density of 2 x 10⁵ cells/mL.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of Imatinib Mesylate in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). A vehicle control (DMSO only) must be included.

-

Add the diluted Imatinib or vehicle control to the appropriate wells and incubate for a defined period (e.g., 72 hours).[17]

-

-

Cell Harvesting and Staining:

-

After incubation, transfer the cells from each well into flow cytometry tubes.

-

Centrifuge the tubes at 300 x g for 5 minutes, discard the supernatant.

-

Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge again.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-aminoactinomycin D) staining solution to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Data is collected to differentiate between:

-

Live cells (Annexin V- / 7-AAD-)

-

Early apoptotic cells (Annexin V+ / 7-AAD-)

-

Late apoptotic/necrotic cells (Annexin V+ / 7-AAD+)

-

Necrotic cells (Annexin V- / 7-AAD+)

-

-

-

Data Interpretation:

-

Calculate the percentage of cells in each quadrant for all concentrations tested.

-

The dose-dependent increase in the percentage of Annexin V-positive cells indicates the apoptotic efficacy of Imatinib. This data can be used to determine an LC₅₀ (Lethal Concentration, 50%).[17]

-

References

- 1. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imatinib [bionity.com]

- 3. Imatinib [drugfuture.com]

- 4. Imatinib - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 461080050 [thermofisher.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Page loading... [guidechem.com]

- 12. GSRS [precision.fda.gov]

- 13. 152459-95-5 CAS MSDS (Imatinib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Imatinib | Cell Signaling Technology [cellsignal.com]

- 15. Imatinib | 152459-95-5 [chemicalbook.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

Quercetin: A Comparative Analysis of In Vitro and In Vivo Effects

A Technical Guide for Drug Development Professionals

Quercetin, a flavonoid ubiquitously found in plants, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and antiproliferative properties demonstrated in laboratory settings.[1][2] However, the translation of these promising in vitro findings into consistent in vivo efficacy presents a classic challenge in drug development. This guide provides an in-depth comparison of quercetin's effects, detailing the experimental protocols used, summarizing quantitative data, and illustrating the core biological pathways and experimental workflows. This analysis aims to illuminate the complexities of bridging the gap between cell-based assays and whole-organism responses, a critical consideration for researchers in pharmacology and drug discovery.

In Vitro Efficacy of Quercetin

In controlled laboratory environments, quercetin exhibits remarkable bioactivity across a range of cell-based assays. Its primary mechanisms of action include direct scavenging of reactive oxygen species (ROS), modulation of inflammatory signaling pathways, and induction of apoptosis in cancer cells.

Antioxidant Activity

Quercetin is a powerful antioxidant, a property frequently quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][4] This capacity to neutralize free radicals is believed to underlie many of its protective cellular effects.[5]

Table 1: In Vitro Antioxidant Activity of Quercetin

| Assay Type | Metric | Result | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | IC₅₀ | 4.60 ± 0.3 µM | [4] |

| DPPH Radical Scavenging | IC₅₀ | 19.17 µg/mL | [3] |

| Hydrogen Peroxide (H₂O₂) Scavenging | IC₅₀ | 36.22 µg/mL | [3] |

| ABTS Radical Scavenging | IC₅₀ | 48.0 ± 4.4 µM |[4] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of quercetin required to scavenge 50% of the free radicals in the assay.

Anti-inflammatory Effects

Quercetin has been shown to suppress inflammatory responses in various cell types.[2] A key mechanism is its ability to inhibit the activation of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation.[6][7][8][9] By blocking this pathway, quercetin reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][10]

Table 2: In Vitro Anti-inflammatory Cellular Markers Affected by Quercetin

| Cell Line | Stimulus | Marker Inhibited | Pathway Modulated | Reference |

|---|---|---|---|---|

| HUVECs | TNF-α | VCAM-1, ICAM-1, E-selectin | NF-κB, AP-1 | [6] |

| RAW 264.7 Macrophages | LPS | NO, TNF-α, IL-1β, IL-6 | NF-κB, MAP Kinase | [9] |

| HepG2 (Hepatic Cells) | TNF-α | COX-2 | NF-κB |[8] |

LPS (Lipopolysaccharide) is a component of bacterial cell walls used to induce a strong inflammatory response in vitro.

Signaling Pathway Modulation

Quercetin's effects are mediated through its interaction with several key intracellular signaling pathways. In addition to NF-κB, it is known to modulate the Nrf2 and MAPK pathways, which are critical for cellular stress response and inflammation.[11][12][13]

Caption: Quercetin inhibits the NF-κB signaling pathway.

In Vivo Effects and Pharmacokinetics

While in vitro data highlight quercetin's potential, its efficacy in living organisms is more complex and often less pronounced. This discrepancy is largely due to its pharmacokinetic profile, characterized by poor absorption and rapid metabolism.[1][14]

Anti-inflammatory and Antioxidant Activity

In vivo studies in animal models confirm that quercetin possesses anti-inflammatory and antioxidant properties, though often requiring higher doses than what might be predicted from cell culture experiments.[5][15][16] It has been shown to reduce edema, granulation tissue formation, and levels of pro-inflammatory cytokines in various models of inflammation.[11][15][16]

Table 3: Summary of Quercetin Effects in Animal Models

| Animal Model | Condition | Dose | Key Finding | Reference |

|---|---|---|---|---|

| Rats | Formalin-induced paw edema | 20 mg/kg (p.o.) | 44.75% inhibition of edema | [16] |

| Rats | Cotton wool-induced granuloma | 150 mg/kg (p.o.) | Significant decrease in exudate and granulation tissue | [15][17] |

| Mice | LPS-induced neuroinflammation | Not specified | Statistically reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [11] |

| Mice | DEN-induced Hepatocellular Carcinoma | 50 mg/kg (p.o.) | Retained oxidative liver markers (CAT, SOD, GSH) to near-normal levels |[3] |

(p.o. - per os, oral administration)

Pharmacokinetics and Bioavailability

The primary challenge for quercetin's clinical application is its low bioavailability.[1][18] After oral administration, absorption can range from 0 to over 50%.[1][14] The compound is extensively metabolized in the intestines and liver into glucuronidated and sulfated conjugates.[18][19] This rapid biotransformation means that very little free quercetin reaches systemic circulation, which may limit its ability to exert the effects seen in in vitro systems.[19]

Table 4: Human Pharmacokinetic Parameters of Quercetin

| Administration | Dose | Cₘₐₓ (Peak Plasma Concentration) | Tₘₐₓ (Time to Peak) | Elimination Half-Life (t₁/₂) | Reference |

|---|---|---|---|---|---|

| Oral (Onion supplement) | 100 mg equiv. | 2.3 ± 1.5 µg/mL | 0.7 ± 0.2 h | ~11 hours | [19] |

| Oral (Rutin) | 200 mg equiv. | 0.3 ± 0.3 µg/mL | 7.0 ± 2.9 h | ~11 hours | [19] |

| Oral (Unformulated) | Not specified | 14.48 ± 6.65 ng/mL | 1.12 ± 0.34 h | 1.91 ± 0.41 h | [20] |

| Oral (Formulated FQ-35) | Not specified | 314.66 ± 135.46 ng/mL | 3.25 ± 0.44 h | 4.98 ± 0.51 h |[20] |

Note the significant variability depending on the source and formulation of quercetin. Formulations designed to enhance solubility can dramatically improve bioavailability.[20]

Caption: A generalized experimental workflow for in vivo studies.

Experimental Protocols

In Vitro: DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.[4]

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.12 mM) is prepared in methanol.[4] The solution should be kept in the dark to prevent degradation.[21]

-

Sample Preparation: Quercetin is dissolved in a suitable solvent (e.g., methanol) to create a stock solution, from which serial dilutions are made to test various concentrations.

-

Reaction: A small volume of each quercetin dilution (e.g., 25 µL) is mixed with a larger volume of the DPPH solution (e.g., 975 µL).[22] A blank sample containing only the solvent instead of the test sample is also prepared.[4]

-

Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[4][22]

-

Measurement: The absorbance of each solution is measured at approximately 515-517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the blank and A₁ is the absorbance of the sample.[4] The IC₅₀ value is determined by plotting the RSA (%) against the concentration of quercetin.

In Vivo: LPS-Induced Inflammation in Mice

This model is widely used to study systemic inflammation and test the efficacy of anti-inflammatory agents.[23][24]

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the innate immune system. Intraperitoneal (i.p.) injection of LPS in mice induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines and infiltration of immune cells into tissues.[24][25]

Methodology:

-

Animals: Female C57BL/6 mice (8-10 weeks old) are commonly used.[25] Animals are acclimatized for at least one week before the experiment.

-

Grouping: Mice are randomly divided into groups (e.g., Control, LPS + Vehicle, LPS + Quercetin).

-

Treatment: Quercetin (e.g., 20-150 mg/kg) or the vehicle is administered orally for a set period (e.g., 7 consecutive days) before the LPS challenge.

-

Inflammation Induction: On the final day of treatment, mice receive a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).[25] The control group receives a saline injection.

-

Sample Collection: At a specific time point after LPS injection (e.g., 6, 12, or 24 hours), mice are euthanized. Blood is collected via cardiac puncture to obtain serum, and tissues (e.g., liver, brain, lungs) are harvested.

-

Biomarker Analysis:

-

Cytokine Levels: Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are measured using ELISA kits.

-

Protein Expression: Expression of inflammatory proteins (e.g., COX-2, iNOS) in tissues can be analyzed by Western blot or immunohistochemistry.[24]

-

Oxidative Stress Markers: Tissue homogenates can be assayed for markers of oxidative stress, such as levels of glutathione (GSH) and activity of enzymes like superoxide dismutase (SOD) and catalase (CAT).[3]

-

Bridging the Gap: From In Vitro to In Vivo

The disparity between quercetin's potent in vitro effects and its more modest in vivo outcomes underscores a fundamental principle in drug development: a compound's biological activity is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile.

-

In Vitro Success: High concentrations of free quercetin directly interact with cells in a controlled system, leading to pronounced effects on signaling pathways.

-

In Vivo Challenge: Poor oral bioavailability and rapid metabolism mean that target tissues are exposed to much lower concentrations of free quercetin, and for shorter durations. The biologically active agents in vivo are often quercetin's metabolites, which may have different activities than the parent compound.[18]

This knowledge gap highlights the importance of using both in vitro and in vivo models in a complementary fashion. In vitro assays are invaluable for high-throughput screening and mechanism-of-action studies, while in vivo models are essential for evaluating pharmacokinetics, safety, and true physiological efficacy.

References

- 1. Pharmacokinetics and bioavailability of the flavonol quercetin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nehu.ac.in [nehu.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modern Developing Directions in the Dihydroquercetin Study [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory Activityof Quercetinin Animal Models of Chronic Inflammation - Neliti [neliti.com]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchmgt.monash.edu [researchmgt.monash.edu]

- 19. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice [bio-protocol.org]

- 24. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]

Early-stage research on [Compound] for [specific application]

An In-depth Technical Guide to Early-Stage Research on Imatinib for Glioblastoma

Introduction

Imatinib mesylate is a small-molecule tyrosine kinase inhibitor that has revolutionized the treatment of certain cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Its mechanism of action involves the targeted inhibition of specific tyrosine kinases, enzymes that play a crucial role in the signaling pathways governing cell proliferation and survival.[1] In the context of glioblastoma (GBM), the rationale for investigating imatinib stems from the frequent dysregulation of its target kinases, including the platelet-derived growth factor receptor (PDGFR) and c-Kit, in this aggressive brain tumor.[1][2] This guide provides a detailed overview of the early-stage research on imatinib for the treatment of glioblastoma, summarizing key preclinical and clinical findings, experimental protocols, and the underlying molecular pathways.

Mechanism of Action

Imatinib functions by competitively binding to the ATP-binding site of specific tyrosine kinases. This action prevents the phosphorylation of their downstream substrates, thereby interrupting the signaling cascades that drive tumor cell growth and proliferation.[1][3] The primary targets of imatinib relevant to glioblastoma are PDGFRα and PDGFRβ, as well as the c-Kit receptor.[1][4]

The PDGFRα subunit is overexpressed in a significant proportion of gliomas and is considered an early event in the progression to malignant forms.[4] The PDGFRβ subunit is also frequently expressed in both glioma cells and the endothelial cells that form the tumor's blood supply.[4] By inhibiting these receptors, imatinib can theoretically exert both a direct anti-proliferative effect on tumor cells and an anti-angiogenic effect by disrupting the tumor vasculature.

Preclinical Research

Preclinical studies have provided a foundational understanding of imatinib's potential in glioblastoma. In vitro studies using glioblastoma cell lines have demonstrated that imatinib can inhibit cell growth, although the sensitivity varies depending on the expression and activation status of its target kinases.[2] Furthermore, research in mouse models of glioblastoma has shown that imatinib can slow tumor progression.[2] These preclinical findings, while promising, have also highlighted the challenge of achieving sufficient drug concentrations within the brain due to the blood-brain barrier.

Clinical Trials in Glioblastoma

The promising preclinical data led to the initiation of several early-phase clinical trials to evaluate the safety and efficacy of imatinib in patients with recurrent glioblastoma. These studies have generally shown that single-agent imatinib has limited activity in unselected patient populations.[4]

Phase I/II Studies

A significant phase I/II study, the North American Brain Tumor Consortium (NABTC) Study 99-08, aimed to determine the maximum tolerated dose (MTD), toxicity, and efficacy of imatinib in patients with recurrent malignant gliomas.[4][5] The phase I component revealed that plasma exposure to imatinib was significantly reduced in patients taking enzyme-inducing antiepileptic drugs (EIAEDs), a common co-medication in this patient population.[4][5] For patients not taking EIAEDs, the MTD was established at 800 mg/day, with dose-limiting toxicities including neutropenia, rash, and elevated liver enzymes.[4][5]

The phase II part of the study, which enrolled non-EIAED patients, showed minimal efficacy for single-agent imatinib.[4][6] Among patients with glioblastoma multiforme, the 6-month progression-free survival (PFS) was only 3%.[4][6]

Another phase II study conducted by the European Organisation for Research and Treatment of Cancer (EORTC) also investigated imatinib in recurrent gliomas.[7] This trial enrolled patients into different histological subgroups, including GBM. The 6-month PFS rate for GBM patients in this study was 16%.[7] While some patients achieved stable disease or a partial response, the overall activity of imatinib as a monotherapy was modest.[7]

A neoadjuvant study provided valuable insights into the molecular effects of imatinib in glioblastoma.[2] Patients received a short course of imatinib before surgery, allowing for the comparison of pre- and post-treatment tumor tissue. This study confirmed that imatinib could reach the tumor tissue and, in some cases, modulate its downstream signaling targets.[2]

Combination Therapies

Given the limited success of imatinib as a monotherapy, subsequent research has explored its use in combination with other agents. A phase II study combining imatinib with hydroxyurea showed some promising results, though the contribution of imatinib to the observed outcomes was difficult to ascertain.[2] The rationale for combination approaches often involves targeting multiple signaling pathways simultaneously to overcome resistance mechanisms.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from selected early-stage clinical trials of imatinib in glioblastoma.

| Trial Identifier | Patient Population | Imatinib Dose | 6-Month Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |

| NABTC 99-08 (Phase II)[4][6] | Recurrent Glioblastoma (non-EIAED) | 800 mg/day | 3% | 2 partial responses | Not Reported |

| EORTC Phase II[7] | Recurrent Glioblastoma | 600-1000 mg/day | 16% | 3 partial responses | Not Reported |

| Neoadjuvant Study | Newly Diagnosed Glioblastoma | 400 mg twice daily for 7 days | Not Applicable | 18/20 stable disease (at day 7) | 6.2 months |

| Open-Label Phase II[8] | Newly Diagnosed & Recurrent GBM | 600 mg/day | 2.8 months (newly diagnosed), 2.1 months (recurrent) | Not Reported | 5.0 months (newly diagnosed), 6.5 months (recurrent) |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for key studies.

NABTC 99-08 Phase I/II Study Protocol[4][5]

-

Phase I Objective: To determine the MTD, toxicities, and pharmacokinetics of imatinib in patients with malignant gliomas, stratified by EIAED use.

-

Phase I Design: Interpatient dose escalation scheme. Patients initially received 400 mg/day, with subsequent doses increased by 200 mg/d in cohorts of three.

-

Phase II Objective: To determine the therapeutic efficacy of imatinib.

-

Phase II Design: Open-label, single-arm study. Non-EIAED patients received the MTD (initially 800 mg/day).

-

Inclusion Criteria: Patients with recurrent malignant gliomas.

-

Exclusion Criteria: Patients on EIAEDs were excluded from the phase II component.

-

Toxicity and Response Evaluation: Toxicity was graded using the National Cancer Institute Common Toxicity Criteria. Response was assessed using Macdonald's criteria.

EORTC Phase II Study Protocol[7]

-

Objective: To evaluate the efficacy of imatinib in patients with recurrent gliomas of different histologies.

-

Design: Single-arm, open-label, phase II study with separate Fleming designs for each histological stratum (GBM, anaplastic astrocytoma, and oligodendroglioma).

-

Drug Administration: Initial dose of 600 mg/day, with escalation to 800 mg/day. The protocol was later amended to a starting dose of 800 mg/day with escalation to 1,000 mg/day.

-

Inclusion Criteria: Recurrent glioma after prior radiotherapy with an enhancing lesion on MRI.

-

Toxicity and Response Evaluation: Toxicity was monitored weekly for the first 8 weeks. Response was assessed every two cycles via MRI or CT scan using Macdonald's criteria.

Neoadjuvant Study Protocol[2]

-

Objective: To investigate the clinical and biological effects of imatinib therapy in glioblastoma and to verify the inhibition of its targets.

-

Design: Patients underwent a biopsy, followed by 7 days of imatinib treatment (400 mg twice daily), and then either definitive surgery or a re-biopsy.

-

Inclusion Criteria: Patients with tumors suspicious for glioblastoma.

-

Molecular Analysis: Pre- and post-treatment tumor samples were analyzed for protein expression levels of imatinib targets and downstream effectors (e.g., phospho-KIT, phospho-AKT, phospho-MAPK) via immunoblotting.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the research. The following diagrams were generated using Graphviz (DOT language).

Caption: Simplified signaling pathway of the Platelet-Derived Growth Factor Receptor (PDGFR) and the inhibitory action of Imatinib.

References

- 1. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

- 6. researchgate.net [researchgate.net]

- 7. Phase II Study of Imatinib in Patients With Recurrent Gliomas of Various Histologies: A European Organisation for Research and Treatment of Cancer Brain Tumor Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

In-depth Technical Guide: Safety and Toxicity Profile of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylsalicylic acid (ASA), commonly known as aspirin, is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally. It exerts its therapeutic effects—analgesic, antipyretic, anti-inflammatory, and antiplatelet—primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Despite its widespread use and therapeutic benefits, aspirin is associated with a well-characterized profile of adverse effects and potential for toxicity, particularly at higher doses or with chronic use. This technical guide provides a comprehensive overview of the safety and toxicity profile of aspirin, summarizing key preclinical and clinical data. It includes detailed experimental methodologies for pivotal toxicity assays and visual representations of key signaling pathways to support further research and drug development.

Acute Toxicity

The acute toxicity of aspirin is dose-dependent, with overdose leading to a condition known as salicylism. Symptoms can range from mild (nausea, vomiting, tinnitus) to severe (metabolic acidosis, seizures, coma), and can be lethal.

Table 1: Acute Toxicity of Aspirin (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 200 - 1,100 | [4] (Phenol, related compound), Generic MSDS knowledge |

| Rat | Rectal | 790 | [5] |

| Mouse | Oral | 250 - 1,500 | [4] (Phenol, related compound), Generic MSDS knowledge |

| Dog | Oral | Toxicosis at 100-300 mg/kg/day | [6] |

| Cat | Oral | Lethal at 325 mg twice a day | [6] |

Note: LD50 values can vary depending on the specific strain, age, and sex of the animals tested. Data for dogs and cats represent toxic and lethal doses rather than a formal LD50.

Genotoxicity

Aspirin has been evaluated for its genotoxic potential in various assays. The consensus from the available data is that aspirin is not mutagenic in the standard Ames test.

Table 2: Genotoxicity of Aspirin - Ames Test

| Test System | Strains | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

| Salmonella typhimurium | TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Not specified | Negative | [7] |

| Salmonella typhimurium | TA97, TA98, TA100, TA102, TA1535 | With and Without | Up to 5 mg/plate | Negative (for Aspirin Eugenol Ester) | [8] |

While generally considered non-genotoxic, some studies suggest that aspirin may have protective effects against genotoxicity induced by other agents.

Carcinogenicity

Long-term carcinogenicity bioassays in animals have not provided conclusive evidence that aspirin is a carcinogen. In fact, a significant body of epidemiological evidence suggests that long-term, low-dose aspirin use may be associated with a reduced risk of developing certain types of cancer, particularly colorectal cancer.

Reproductive and Developmental Toxicity

Aspirin has been shown to have developmental toxicity effects in animal studies, particularly at high doses. The effects are dependent on the timing and level of exposure during gestation.

Table 3: Developmental Toxicity of Aspirin in Animal Models

| Species | Dosing Regimen | Observed Effects | NOAEL (mg/kg/day) | Reference |

| Rat (Sprague-Dawley) | Single dose on GD 9, 10, or 11 | Ventricular septal defects, midline defects, diaphragmatic hernia | Not established in this study | [9][10] |

| Rat (Sprague-Dawley) | GD 6 to 17 | Ventricular septal defects, diaphragmatic hernia, midline defects (high dose only) | 50 | [9][10] |

| Rabbit (New Zealand White) | GD 7 to 19 | Maternal toxicity at higher doses; no treatment-related malformations | 125 | [11] |

In humans, aspirin use during the third trimester of pregnancy is generally not recommended due to potential risks to the fetus, including premature closure of the ductus arteriosus.

Key Signaling Pathways in Aspirin's Action and Toxicity

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Aspirin's primary mechanism of action is the irreversible acetylation of a serine residue in the active site of both COX-1 and COX-2 enzymes.[1][2][3] This blocks the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[1][2]

Caption: Aspirin's irreversible inhibition of COX-1 and COX-2 enzymes.

Gastrointestinal Toxicity Pathway

The gastrointestinal toxicity of aspirin is primarily due to the inhibition of COX-1 in the gastric mucosa. COX-1 is responsible for the synthesis of prostaglandins that have a protective effect on the stomach lining by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.

Caption: Aspirin-induced gastrointestinal toxicity mechanism.

Reye's Syndrome Pathogenesis (Hypothesized)

Reye's syndrome is a rare but serious condition that can occur in children and teenagers who take aspirin during a viral illness, such as influenza or chickenpox.[12] The exact mechanism is not fully understood, but it is thought to involve mitochondrial dysfunction.

Caption: Hypothesized pathogenesis of Reye's Syndrome.

Detailed Experimental Protocols

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of aspirin in cell culture medium. Remove the old medium from the wells and add 100 µL of the aspirin-containing medium to each well. Include a vehicle control (medium without aspirin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to grow in a histidine-free medium.[13] A mutagen can cause a reverse mutation, allowing the bacteria to grow.

Protocol:

-

Strain Preparation: Grow the selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) overnight in nutrient broth.

-

Metabolic Activation: Prepare the S9 mix from the liver of rats induced with Aroclor 1254 for experiments requiring metabolic activation.

-

Plate Incorporation Method:

-

To a tube containing 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (aspirin at various concentrations), and 0.5 mL of S9 mix or buffer.

-

Vortex briefly and pour the mixture onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies on the aspirin-treated plates to the spontaneous reversion rate on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[14]

Carcinogenicity Bioassay (Rodent)

This is a long-term study to assess the carcinogenic potential of a substance.

Protocol (General Outline based on OECD TG 451):

-

Animal Selection: Use a sufficient number of animals (typically rats or mice) of each sex, usually 50 per group.

-

Dose Selection: Use at least three dose levels and a control group. The highest dose should be a maximum tolerated dose (MTD), which causes some toxicity but not more than a 10% decrease in body weight.

-

Administration: Administer aspirin to the animals daily, typically mixed in their feed or by gavage, for the majority of their lifespan (e.g., 24 months for rats).

-

In-life Observations: Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption. Palpate for masses regularly.

-

Pathology: At the end of the study, conduct a full necropsy on all animals. Collect all organs and tissues, and perform histopathological examination, particularly of any gross lesions.

-

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Reproductive and Developmental Toxicity Study (Rodent)

This type of study assesses the potential of a substance to interfere with reproduction and normal development.

Protocol (General Outline based on OECD TG 414 - Prenatal Developmental Toxicity Study):

-

Animal Mating: Mate sexually mature male and female rats. The day a vaginal plug or sperm is found is designated as gestation day (GD) 0.

-

Dose Administration: Administer aspirin by gavage to pregnant females daily, typically from GD 6 through 15 (the period of major organogenesis). Use at least three dose levels and a control.

-

Maternal Observations: Monitor the dams for clinical signs of toxicity, body weight, and food consumption.

-

Cesarean Section: On GD 20 (one day before natural parturition), euthanize the dams and perform a cesarean section.

-

Uterine Examination: Examine the uterine contents and record the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

-

Fetal Examination: Weigh and sex the fetuses. Examine them for external, visceral, and skeletal malformations.

-

Data Analysis: Analyze the data for effects on maternal health and developmental endpoints in the fetuses. Determine the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity.

Conclusion

Aspirin has a well-established safety and toxicity profile. Its primary mechanism of action, the irreversible inhibition of COX enzymes, accounts for both its therapeutic efficacy and its most common adverse effects, particularly gastrointestinal toxicity. While generally considered non-genotoxic and non-carcinogenic, aspirin can induce developmental toxicity at high doses in animal models. The risk of Reye's syndrome in children with viral illnesses is a significant safety concern that has limited its use in the pediatric population. A thorough understanding of these toxicological endpoints and the underlying mechanisms is crucial for the safe use of aspirin and for the development of new NSAIDs with improved safety profiles.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. The acute rectal toxicity of acetylsalicylic acid. | Semantic Scholar [semanticscholar.org]

- 6. dvm360.com [dvm360.com]

- 7. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic evaluation of aspirin eugenol ester using the Ames test and the mouse bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of developmental toxicology of aspirin (acetylsalicylic acid) in rats using selected dosing paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the developmental toxicity of aspirin in rabbits when administered throughout organogenesis or during sensitive windows of development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Ames test - Wikipedia [en.wikipedia.org]

- 14. microbiologyinfo.com [microbiologyinfo.com]

The Function of Rapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the literature on the function of rapamycin, a macrolide compound originally discovered as an antifungal agent and now widely recognized for its potent immunosuppressive and anti-proliferative properties. This document details its mechanism of action, focusing on the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, and provides quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways.

Mechanism of Action: A Tripartite Alliance

Rapamycin exerts its cellular effects through a "gain-of-function" mechanism. It first forms a high-affinity intracellular complex with the 12-kDa FK506-binding protein (FKBP12).[1][2] This rapamycin-FKBP12 complex then acts as an allosteric inhibitor of the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism. Specifically, the complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of mTOR with its downstream effectors.

This inhibitory action is primarily directed towards mTOR Complex 1 (mTORC1), which is sensitive to rapamycin.[3] In contrast, mTOR Complex 2 (mTORC2) is generally considered rapamycin-insensitive, although prolonged treatment can inhibit its assembly and function in certain cell types. The inhibition of mTORC1 disrupts the phosphorylation of key downstream targets, including p70 S6 kinase (p70-S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest in the G1 phase.[3]

Signaling Pathways

The mTOR signaling network is a critical cellular pathway that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation. Rapamycin's primary intervention point is the direct inhibition of mTORC1.

Rapamycin-FKBP12-mTORC1 Interaction

The initial and crucial step in rapamycin's mechanism of action is the formation of a ternary complex with FKBP12 and the FRB domain of mTOR. This interaction is a classic example of induced proximity, where rapamycin acts as a molecular glue.

The mTORC1 Signaling Pathway

Upon activation by upstream signals such as growth factors and amino acids, mTORC1 phosphorylates a cascade of downstream effectors to promote cell growth and proliferation. Rapamycin's inhibition of mTORC1 effectively shuts down this anabolic signaling.

Quantitative Data

The following table summarizes key quantitative data related to the binding affinities and inhibitory concentrations of rapamycin.

| Parameter | Description | Value | Reference |

| Kd (Rapamycin - FKBP12) | Dissociation constant for the binding of rapamycin to FKBP12. | 0.2 nM | [2] |

| Kd (FKBP12-Rapamycin - FRB) | Dissociation constant for the binding of the FKBP12-rapamycin complex to the FRB domain of mTOR. | 12 ± 0.8 nM | [2] |

| Kd (Rapamycin - FRB) | Dissociation constant for the binding of rapamycin alone to the FRB domain of mTOR. | 26 ± 0.8 µM | [2] |

| IC50 (mTORC1 inhibition) | Half maximal inhibitory concentration for rapamycin's inhibition of mTORC1 in HEK293 cells. | ~0.1 nM | [1] |

| IC50 (Cell Viability - T98G) | Half maximal inhibitory concentration for rapamycin's effect on the viability of T98G glioblastoma cells. | 2 nM | |

| IC50 (Cell Viability - U87-MG) | Half maximal inhibitory concentration for rapamycin's effect on the viability of U87-MG glioblastoma cells. | 1 µM | |

| IC50 (p70-S6K phosphorylation) | Half maximal inhibitory concentration for the inhibition of p70-S6K phosphorylation in various cancer cell lines. | <1 nM to ~100 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of rapamycin.

Western Blotting for Phospho-p70-S6K (Thr389)

This protocol is used to assess the inhibitory effect of rapamycin on mTORC1 signaling by measuring the phosphorylation of its downstream target, p70-S6K.

1. Cell Lysis:

-

Treat cells with desired concentrations of rapamycin for the specified time.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p70-S6K (Thr389) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p70-S6K or a housekeeping protein like GAPDH or β-actin.

Immunoprecipitation of mTORC1

This protocol is used to isolate the mTORC1 complex to study its composition and interactions.

1. Cell Lysis:

-

Harvest cells and lyse them in a gentle lysis buffer (e.g., CHAPS-based buffer) to maintain protein complex integrity. The buffer should contain protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant.

2. Pre-clearing the Lysate:

-

Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge at low speed (e.g., 1,000 x g) for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new tube.

3. Immunoprecipitation:

-

Add a primary antibody against an mTORC1 component (e.g., mTOR or Raptor) to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complex.

4. Washing:

-

Pellet the beads by centrifugation at low speed.

-

Remove the supernatant (unbound fraction).

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution:

-

Elute the mTORC1 complex from the beads by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Alternatively, for functional assays, elute with a low pH buffer or a peptide that competes with the antibody binding.

6. Analysis:

-

The eluted proteins can be analyzed by Western blotting to confirm the presence of mTORC1 components or by mass spectrometry to identify novel interacting partners.

References

Methodological & Application

Application Notes and Protocols for Compound Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed protocols for the preparation and storage of compound solutions, essential for ensuring the accuracy, reproducibility, and reliability of experimental results in research and drug development.

Solvent Selection and Properties

The choice of solvent is critical for dissolving a compound and maintaining its stability. Below is a summary of common solvents and their relevant properties.

Table 1: Properties of Common Solvents for Compound Dissolution

| Solvent | Polarity | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |

| Water | High | 80.1 | 100 | Ideal for polar compounds; may require pH adjustment. |

| Dimethyl Sulfoxide (DMSO) | High | 47.2 | 189 | A versatile solvent for a wide range of polar and nonpolar compounds.[1] Hygroscopic and can be toxic to some cell lines at higher concentrations. |

| Ethanol (EtOH) | Medium | 24.5 | 78.4 | Good for compounds with intermediate polarity.[2] Less toxic than DMSO for many biological assays. |

| Methanol (MeOH) | Medium | 33.0 | 64.7 | Similar to ethanol but can be more volatile and toxic. |

Preparation of Stock Solutions

A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[3]

General Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol is a general guideline. The specific concentration will depend on the compound's solubility.

Materials:

-

Compound (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge tubes or vials

-

Pipettes

Procedure:

-

Determine the required mass of the compound:

-

Use the formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

For a 10 mM stock solution in 1 mL (0.001 L): Mass (mg) = 0.010 mol/L x 0.001 L x Molecular Weight ( g/mol ) x 1000

-

-

Weigh the compound:

-

Accurately weigh the calculated mass of the compound using an analytical balance.

-

-

Dissolve the compound:

-

Transfer the weighed compound into a sterile microcentrifuge tube or vial.

-

Add the desired volume of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid in the dissolution of some compounds.

-

-

Label and Store:

-

Clearly label the tube with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution according to the recommended storage guidelines (see Section 3).

-

Table 2: Typical Maximum Stock Concentrations for Selected Compound Classes

| Compound Class | Typical Solvent | Typical Max. Stock Concentration |

| Kinase Inhibitors | DMSO | 10 - 50 mM |

| GPCR Ligands | DMSO, Ethanol | 1 - 20 mM |

| Nuclear Receptor Modulators | DMSO, Ethanol | 5 - 25 mM |

| Protease Inhibitors | DMSO | 10 - 30 mM |

Note: These are general ranges. The maximum solubility for a specific compound must be determined experimentally.

Storage and Handling of Compound Solutions

Proper storage is crucial to prevent degradation and maintain the integrity of the compound.

Table 3: Recommended Storage Conditions for Compound Solutions

| Storage Condition | Temperature Range | Recommended Duration (DMSO Stocks) | Suitable For |

| Long-term Storage | -80°C | > 6 months | Most compounds for archival purposes. |

| Short-term Storage | -20°C | 1 - 6 months | Frequently used stock solutions.[3] |

| Working Solutions | 2-8°C | < 1 week | Diluted solutions for immediate experimental use. |

| Room Temperature | 20-25°C | < 24 hours | Solutions in use during an experiment. |

Best Practices for Handling:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize degradation.[3]

-

Use Proper Containers: Store solutions in tightly sealed, light-resistant vials to prevent evaporation and photodegradation.

-

Maintain a Dry Environment: DMSO is hygroscopic and will readily absorb water from the atmosphere, which can affect compound solubility and stability.

Experimental Protocols

Protocol for HPLC-Based Compound Stability Assessment

This protocol outlines a method to assess the stability of a compound in solution over time.

Objective: To determine the percentage of the parent compound remaining after incubation under specific storage conditions.

Materials:

-

Compound stock solution

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers)

-

Incubators or environmental chambers set to desired storage temperatures.

Procedure:

-

Initial Analysis (T=0):

-

Dilute the compound stock solution to a suitable concentration for HPLC analysis.

-

Inject the diluted solution into the HPLC system.

-

Record the peak area of the parent compound. This will serve as the baseline (100% integrity).

-

-

Incubation:

-

Store aliquots of the stock solution at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

-

Allow the aliquot to equilibrate to room temperature.

-

Dilute and inject into the HPLC system under the same conditions as the initial analysis.

-

Record the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) x 100

-

A compound is generally considered stable if >90% of the parent compound remains.

-

Protocol for Kinetic Solubility Assay using Nephelometry

This protocol determines the kinetic solubility of a compound, which is the concentration at which it precipitates from an aqueous solution when added from a DMSO stock.

Objective: To measure the concentration at which a compound begins to precipitate from an aqueous buffer.

Materials:

-

Compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microplate

-

Laser nephelometer or plate reader capable of measuring light scattering.

-

Multichannel pipette or automated liquid handler.

Procedure:

-

Prepare Compound Dilution Series:

-

In a 96-well plate, prepare a serial dilution of the compound stock solution in DMSO.

-

-

Prepare Assay Plate:

-

In a separate 96-well plate, add the aqueous buffer to each well.

-

-

Initiate Precipitation:

-

Transfer a small volume (e.g., 2 µL) of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the aqueous buffer.

-

Mix the plate gently.

-

-

Measure Light Scattering:

-

Immediately after mixing, and at specified time intervals (e.g., 1, 5, and 30 minutes), measure the light scattering (nephelometry) of each well using a plate reader.

-

-

Data Analysis:

-

Plot the light scattering signal against the compound concentration.

-

The kinetic solubility is the concentration at which the light scattering signal begins to significantly increase above the background, indicating the formation of a precipitate.

-

Mandatory Visualizations

Caption: Workflow for preparing and storing compound solutions.

Caption: Decision tree for selecting an appropriate solvent.

Caption: Factors influencing compound stability in solution.

References

Application Notes: Ruxolitinib for High-Throughput Screening of JAK-STAT Pathway Inhibitors

Introduction

Ruxolitinib (formerly INCB018424) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade that transmits signals from cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, and differentiation.[3][4][5] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[6][7] Consequently, the JAK-STAT pathway is a significant target for drug discovery.[8] High-throughput screening (HTS) is a key methodology for identifying novel modulators of this pathway, and Ruxolitinib serves as an essential tool in these campaigns as a reference inhibitor.[9]

Mechanism of Action

The JAK-STAT signaling cascade is initiated when a cytokine or growth factor binds to its corresponding cell surface receptor.[4][10] This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[10] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[3][10] Ruxolitinib exerts its inhibitory effect by competing with ATP on the catalytic site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.[1]

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Clinical factors associated with response to ruxolitinib in patients with myelofibrosis [mpn-hub.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-Throughput Screening to Identify Inhibitors of the Type I Interferon-Major Histocompatibility Complex Class I Pathway in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Experimental Design for Gefitinib Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It functions by binding to the adenosine triphosphate (ATP) binding site of the enzyme, thereby inhibiting its activity.[2] EGFR is often overexpressed in non-small cell lung cancer (NSCLC) and its activation leads to downstream signaling cascades that promote cell proliferation and survival.[3][4] Gefitinib has shown significant efficacy in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[5][6] This document provides detailed protocols for assessing the in vitro and in vivo efficacy of Gefitinib, focusing on sensitive NSCLC cell lines.

Mechanism of Action: EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[4] This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, growth, and survival.[4][7] Gefitinib competitively inhibits the ATP binding pocket of the EGFR kinase domain, blocking these downstream signals and leading to cell cycle arrest and apoptosis in sensitive cancer cells.[3][7]

Overall Experimental Workflow

A typical efficacy evaluation for a compound like Gefitinib follows a structured workflow. The process begins with selecting appropriate cancer cell lines, followed by in vitro assays to determine potency and mechanism. Promising results lead to more complex in vivo studies to assess efficacy in a living organism.

In Vitro Efficacy Protocols

In vitro assays are essential for determining the direct effect of Gefitinib on cancer cells. EGFR-mutant NSCLC cell lines like PC-9 and HCC827 are highly sensitive to Gefitinib and are excellent models.[8]

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Viable cells contain NADPH-dependent enzymes that reduce the tetrazolium dye MTT to purple formazan crystals.[9][11]

Materials:

-

NSCLC cell lines (e.g., PC-9, A549)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

96-well plates

-

Gefitinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 4,000-15,000 cells per well in 100 µL of complete medium into a 96-well plate.[12] Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Gefitinib in culture medium. Concentrations should span a wide range to determine the IC50 (e.g., 1 nM to 10 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different Gefitinib concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

-

Solubilization: Carefully remove the medium from each well without disturbing the crystals.[10] Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[10]

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[15]

Materials:

-

NSCLC cells treated with Gefitinib (e.g., at IC50 and 2x IC50 concentrations) for 48-72 hours.

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[14][16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][16]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]

-

Data Acquisition: Analyze the samples by flow cytometry within one hour.

In Vivo Efficacy Protocol

This protocol describes establishing human tumor xenografts in immunodeficient mice to evaluate the anti-tumor activity of Gefitinib in vivo.

Materials:

-

Immunodeficient mice (e.g., Nude or SCID mice, 6-8 weeks old)

-

EGFR-mutant NSCLC cells (e.g., HCC827)

-

Matrigel (optional, to aid tumor formation)

-

Gefitinib formulation for oral gavage

-

Vehicle control (e.g., 0.5% Tween 80)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Cell Preparation: Harvest NSCLC cells and resuspend them in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel, at a concentration of 5-10 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice 2-3 times per week. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, Gefitinib low dose, Gefitinib high dose).

-

Treatment Administration: Administer Gefitinib (e.g., 50-100 mg/kg) or vehicle daily via oral gavage.

-

Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Record mouse body weight at each measurement time point as an indicator of toxicity.

-

Monitor for any other signs of adverse effects.

-

-

Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined size limit.

-

Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage. Optionally, tumor tissue can be used for pharmacodynamic studies (e.g., Western blot for phosphorylated EGFR).

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Cell Viability of NSCLC Cell Lines Treated with Gefitinib

| Cell Line | EGFR Mutation Status | IC50 (nM) | 95% Confidence Interval |

|---|---|---|---|

| PC-9 | Exon 19 Deletion | 77.26[8] | (Specify range) |

| HCC827 | Exon 19 Deletion | 13.06[8] | (Specify range) |

| H3255 | L858R | 40.0[3] | (Specify range) |

| A549 | Wild-Type | >10,000[3] | (Specify range) |

Table 2: In Vivo Efficacy of Gefitinib in HCC827 Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | - | 1250 ± 150 | - | +2.5 |

| Gefitinib | 50 | 450 ± 80 | 64 | -1.8 |

| Gefitinib | 100 | 200 ± 55 | 84 | -4.5 |

(Note: Data in tables are representative examples based on literature and should be replaced with actual experimental results.)

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. youtube.com [youtube.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. google.com [google.com]

- 11. google.com [google.com]

- 12. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. google.com [google.com]